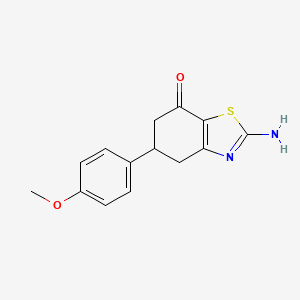

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

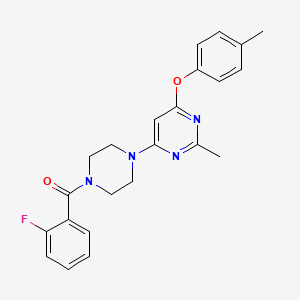

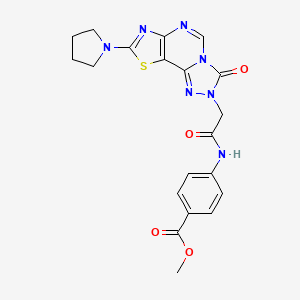

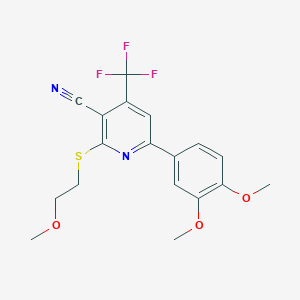

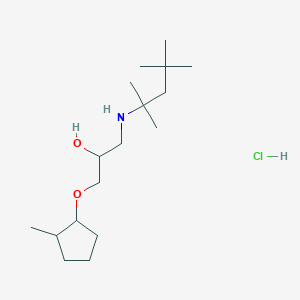

The compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a methoxy group (-OCH3), and a benzothiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, 1,3,4-thiadiazole derivatives have been shown to have a wide range of therapeutic activities, suggesting they may undergo various biological reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include UV-Vis spectroscopy to study its light absorption properties, mass spectrometry to determine its molecular weight, and thermal analysis to study its stability .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

2-Amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one and related benzothiazoles have been extensively studied for their antitumor properties. Research has shown that these compounds, such as 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor activities, particularly against breast cancer cell lines. Their mechanism of action involves selective growth inhibition, with studies noting very low IC50 values in sensitive breast cancer cell lines like MCF-7 and T-47D. The selectivity of these compounds is attributed to differential uptake and metabolism in cancer cell lines, with a major metabolite identified as 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole. This selective profile of anticancer activity highlights the potential of these compounds in targeted cancer therapies (Kashiyama et al., 1999).

Antimicrobial Activities

Benzothiazole derivatives, including those similar to this compound, have shown promising antimicrobial activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, indicating the potential of these compounds in combating microbial infections. This research broadens the application of benzothiazoles beyond oncology into the realm of infectious diseases (Bektaş et al., 2007).

Potential for Prodrug Development

The development of amino acid prodrugs of novel antitumor benzothiazoles, such as 2-(4-aminophenyl)benzothiazoles, has been a significant area of research. These prodrugs aim to overcome the limitations posed by the lipophilicity of the parent drug, making them more water-soluble and suitable for clinical evaluation. This approach enhances the bioavailability and therapeutic potential of these compounds, especially in the context of cancer treatment (Bradshaw et al., 2002).

DNA Damage and Cell Cycle Arrest

Research has also focused on the DNA damage and cell cycle arrest properties of fluorinated benzothiazoles in cancer cells. Studies have shown that these compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, cause DNA adduct formation and cell cycle arrest in sensitive tumor cells, highlighting their mechanism of action in inducing cytotoxicity against cancer cells. This underscores the potential of these compounds in targeted cancer therapy, with emphasis on their ability to interfere with critical cellular processes in tumor cells (Trapani et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria.

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan. As a result, the bacterial cell wall cannot form properly, which leads to the death of the bacteria.

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption of the pathway leads to the death of the bacteria, as they are unable to maintain their structural integrity.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For example, it has demonstrated inhibitory potential against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans .

Biochemische Analyse

Biochemical Properties

The compound 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction with AChE suggests that the compound could potentially be used in the treatment of neurological disorders where AChE is implicated .

Cellular Effects

In terms of cellular effects, the compound’s interaction with AChE can influence cell signaling pathways, particularly those involving cholinergic neurotransmission . This can have downstream effects on gene expression and cellular metabolism, potentially altering cell function .

Molecular Mechanism

At the molecular level, 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one exerts its effects through binding interactions with AChE, leading to inhibition of the enzyme . This can result in changes in gene expression related to cholinergic neurotransmission .

Metabolic Pathways

Given its interaction with AChE, it’s likely that it could influence pathways involving cholinergic neurotransmission .

Eigenschaften

IUPAC Name |

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZPFNUBYQIFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2887460.png)